Cas no 113296-20-1 (Benzenepentanoic acid, b,3,4-trihydroxy-,(2R,3S,10R)-2,10-bis(3,4-dihydroxyphenyl)-3,4,9,10-tetrahydro-5-hydroxy-8-oxo-2H,8H-benzo[1,2-b:3,4-b']dipyran-3-ylester, (bS)- (9CI))

Benzenepentanoic acid, b,3,4-trihydroxy-,(2R,3S,10R)-2,10-bis(3,4-dihydroxyphenyl)-3,4,9,10-tetrahydro-5-hydroxy-8-oxo-2H,8H-benzo[1,2-b:3,4-b']dipyran-3-ylester, (bS)- (9CI) structure
113296-20-1 structure
Produktname:Benzenepentanoic acid, b,3,4-trihydroxy-,(2R,3S,10R)-2,10-bis(3,4-dihydroxyphenyl)-3,4,9,10-tetrahydro-5-hydroxy-8-oxo-2H,8H-benzo[1,2-b:3,4-b']dipyran-3-ylester, (bS)- (9CI)
CAS-Nr.:113296-20-1
MF:C35H32O13
MW:660.620791435242
CID:163718

Benzenepentanoic acid, b,3,4-trihydroxy-,(2R,3S,10R)-2,10-bis(3,4-dihydroxyphenyl)-3,4,9,10-tetrahydro-5-hydroxy-8-oxo-2H,8H-benzo[1,2-b:3,4-b']dipyran-3-ylester, (bS)- (9CI) Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Benzenepentanoic acid, b,3,4-trihydroxy-,(2R,3S,10R)-2,10-bis(3,4-dihydroxyphenyl)-3,4,9,10-tetrahydro-5-hydroxy-8-oxo-2H,8H-benzo[1,2-b:3,4-b']dipyran-3-ylester, (bS)- (9CI)
    • Benzenepentanoic acid, b,3,4-trihydroxy-,(2R,3S,10R)-2,10-bis(3,4-dihydroxyphenyl)-3,4,9,10-tetrahydro-5-hydroxy-8-oxo-2H,8H-
    • (-)-Phylloflavanin
    • 2H,8H-Benzo[1,2-b:3,4-b']dipyran, benzenepentanoic acid deriv.
    • Benzenepentanoicacid, b,3,4-trihydroxy-,2,10-bis(3,4-dihydroxyphenyl)-3,4,9,10-tetrahydro-5-hydroxy-8-oxo-2H,8H-benzo[1,2-b:3,4-b']dipyran-3-ylester, [2R-[2a,3b(S*),10a]]-
    • Phylloflavanin
    • Benzenepentanoic acid, β,3,4-trihydroxy-, (2R,3S,10R)-2,10-bis(3,4-dihydroxyphenyl)-3,4,9,10-tetrahydro-5-hydroxy-8-oxo-2H,8H-benzo[1,2-b:3,4-b']dipyran-3-yl ester, (βS)- (9CI)
    • Inchi: 1S/C35H32O13/c36-19(5-1-16-2-6-22(37)26(41)9-16)12-31(44)47-30-13-21-25(40)15-29-33(35(21)48-34(30)18-4-8-24(39)28(43)11-18)20(14-32(45)46-29)17-3-7-23(38)27(42)10-17/h2-4,6-11,15,19-20,30,34,36-43H,1,5,12-14H2
    • InChI-Schlüssel: DMXDVZLRUVUDMI-UHFFFAOYSA-N
    • Lächelt: OC(CC(OC1C(C2C=C(O)C(O)=CC=2)OC2C(=C(C=C3C=2C(C2C=C(O)C(O)=CC=2)CC(=O)O3)O)C1)=O)CCC1C=C(O)C(O)=CC=1

Berechnete Eigenschaften

  • Genaue Masse: 272.08309
  • Anzahl der Spender von Wasserstoffbindungen: 8
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 13
  • Schwere Atomanzahl: 48
  • XLogP3: 2.052

Experimentelle Eigenschaften

  • Dichte: 1.66±0.1 g/cm3(Predicted)
  • Siedepunkt: 958.9±65.0 °C(Predicted)
  • PSA: 52.54
  • pka: 8.86±0.70(Predicted)

Benzenepentanoic acid, b,3,4-trihydroxy-,(2R,3S,10R)-2,10-bis(3,4-dihydroxyphenyl)-3,4,9,10-tetrahydro-5-hydroxy-8-oxo-2H,8H-benzo[1,2-b:3,4-b']dipyran-3-ylester, (bS)- (9CI) Verwandte Literatur

Empfohlene Lieferanten
Xiamen PinR Bio-tech Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Xiamen PinR Bio-tech Co., Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Baoji Haoxiang Bio-technology Co.Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Jiangsu Xinsu New Materials Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Jiangsu Xinsu New Materials Co., Ltd
上海贤鼎生物科技有限公司
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
上海贤鼎生物科技有限公司